molecular formula C12H20NO+ B14231384 (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium CAS No. 767240-98-2

(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B14231384
CAS No.: 767240-98-2
M. Wt: 194.29 g/mol
InChI Key: PECJKZQAQFXRHI-UHFFFAOYSA-O
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Description

(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is a quaternary ammonium compound with a phenolic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium typically involves the quaternization of (4-Hydroxy-3,5-dimethylphenyl)methanamine with methylating agents such as methyl iodide or methyl sulfate. The reaction is usually carried out in an organic solvent like acetonitrile or dimethylformamide under reflux conditions. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purification steps are optimized for scalability, often involving automated chromatography systems and crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

(4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or hydroxides are commonly employed.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Amines and their derivatives.

    Substitution: Various substituted quaternary ammonium compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium is used as a catalyst in organic synthesis and as a reagent in analytical chemistry.

Biology

In biological research, this compound is used as a probe to study enzyme activities and as a marker for certain biochemical pathways.

Medicine

Industry

Industrially, it is used in the formulation of disinfectants and as an additive in various chemical processes.

Mechanism of Action

The mechanism of action of (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium involves its interaction with cellular membranes and proteins. The quaternary ammonium group allows it to bind to negatively charged sites on cell membranes, disrupting their integrity and leading to cell lysis. Additionally, it can inhibit enzyme activities by binding to active sites or altering enzyme conformations.

Comparison with Similar Compounds

Similar Compounds

  • (4-Hydroxy-3,5-dimethylphenyl)boronic acid
  • 4-benzoyl-N-(4-hydroxy-3,5-dimethylphenyl)benzamide
  • N-(4-hydroxy-3,5-dimethylphenyl)benzamide

Uniqueness

Compared to similar compounds, (4-Hydroxy-3,5-dimethylphenyl)-N,N,N-trimethylmethanaminium stands out due to its quaternary ammonium group, which imparts unique solubility and reactivity properties. This makes it particularly useful in applications requiring strong interactions with biological membranes and proteins.

Properties

CAS No.

767240-98-2

Molecular Formula

C12H20NO+

Molecular Weight

194.29 g/mol

IUPAC Name

(4-hydroxy-3,5-dimethylphenyl)methyl-trimethylazanium

InChI

InChI=1S/C12H19NO/c1-9-6-11(8-13(3,4)5)7-10(2)12(9)14/h6-7H,8H2,1-5H3/p+1

InChI Key

PECJKZQAQFXRHI-UHFFFAOYSA-O

Canonical SMILES

CC1=CC(=CC(=C1O)C)C[N+](C)(C)C

Origin of Product

United States

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